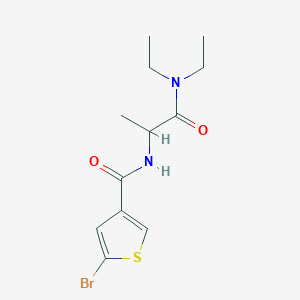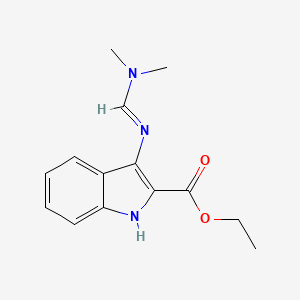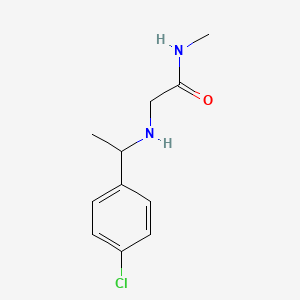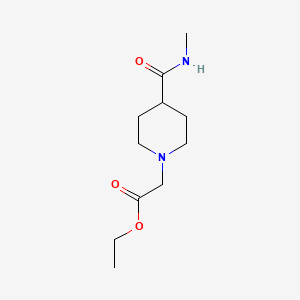![molecular formula C17H12N4O2 B14906828 N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)
N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, a benzimidazole moiety, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and its ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved often include the inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-pyridyl)benzimidazole: Shares the benzimidazole and pyridine rings but lacks the furan moiety.
2-(2-pyridyl)-1H-benzimidazole-5-carboxamide: Similar structure but without the furan ring.
Uniqueness
N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness enhances its ability to interact with a broader range of biological targets and increases its potential for diverse therapeutic applications .
Propriétés
Formule moléculaire |
C17H12N4O2 |
|---|---|
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H12N4O2/c22-17(15-5-3-9-23-15)19-11-6-7-12-14(10-11)21-16(20-12)13-4-1-2-8-18-13/h1-10H,(H,19,22)(H,20,21) |
Clé InChI |
JZLAJRLOXZZLAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


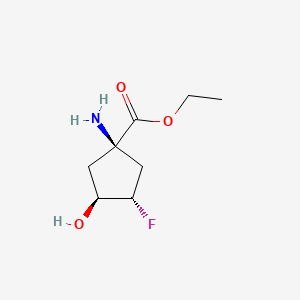
![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)
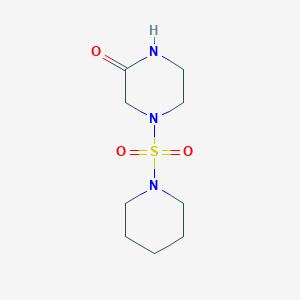

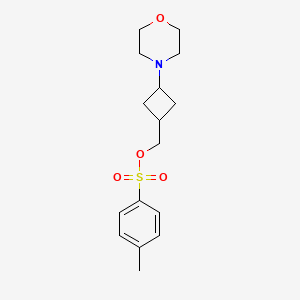

![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
